6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one
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Overview
Description
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is a complex organic compound that features a carbazole moiety linked to a morpholine ring through a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9H-carbazole with formaldehyde to form a carbazolylmethyl intermediate. This intermediate is then reacted with morpholine in the presence of a tosylating agent, such as p-toluenesulfonyl chloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or other strong bases to deprotonate the carbazole, followed by reaction with an electrophile.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and van der Waals forces. The carbazole moiety can intercalate with DNA, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid
- 1,4-bis((9H-carbazol-9-yl)methyl)benzene
- 2,6-di(9H-carbazol-9-yl)pyridine
Uniqueness
6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is unique due to the presence of both a carbazole and a morpholine ring, linked by a tosyl group. This unique structure imparts specific electronic and steric properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
6-(carbazol-9-ylmethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-10-12-19(13-11-17)31(28,29)25-14-18(30-24(27)16-25)15-26-22-8-4-2-6-20(22)21-7-3-5-9-23(21)26/h2-13,18H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYJHKWJTUNXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(=O)C2)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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